molecular formula C15H18N2O2S2 B2355206 4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 588696-92-8

4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2355206
CAS No.: 588696-92-8
M. Wt: 322.44
InChI Key: BQTGCYKYZJCORG-UHFFFAOYSA-N
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Description

This compound (CAS: 588696-92-8) is a tricyclic heterocyclic molecule featuring an oxolane (tetrahydrofuran) substituent at the 4-position and a sulfanyl (-SH) group at the 5-position. Its core structure comprises an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one scaffold, which integrates fused thiazine and diazepine-like rings. Safety protocols emphasize avoiding heat and ignition sources (P210) .

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-14-12-10-5-1-2-6-11(10)21-13(12)16-15(20)17(14)8-9-4-3-7-19-9/h9H,1-8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGCYKYZJCORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar thiazole and diazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicate that modifications to the sulfanyl and thiazole groups can enhance antibacterial efficacy, suggesting that 4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one may also possess antimicrobial potential .

Anticancer Properties

The compound's structural features may confer anticancer properties, similar to other quinoline derivatives that have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer). Research into related compounds has revealed promising results where specific modifications led to increased cytotoxicity against cancer cells . The exploration of its derivatives could yield new anticancer agents.

Synthesis and Characterization

The synthesis of this compound can be approached through various chemical reactions involving oxolane and thiazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .

Material Science Applications

Beyond biological applications, the compound's unique structure may also find utility in material sciences. Its potential as a building block for organic semiconductors or as a precursor for novel polymeric materials is an area ripe for exploration. The incorporation of sulfur and nitrogen into polymer matrices can enhance electrical conductivity and thermal stability .

Case Studies

  • Antimicrobial Screening : A study on structurally related compounds demonstrated significant inhibition against Candida albicans and Penicillium chrysogenum, indicating the potential for developing antifungal agents from this class of compounds .
  • Anticancer Evaluation : In vitro studies involving quinoline derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some derivatives achieving IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of 2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting the proliferation of cancer cells . The compound’s structure allows it to fit into the receptor’s binding pocket, disrupting the signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic derivatives with variations in substituents at the 4- and 5-positions. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Substituents (4-position) 5-position Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (588696-92-8) Oxolan-2-ylmethyl -SH C₁₅H₁₆N₂O₂S₂ 344.49 Lipophilic due to oxolane; sulfanyl group may confer redox activity
4-(2-Phenylethyl) analog (351007-36-8) 2-Phenylethyl -SH C₁₈H₁₈N₂OS₂ 342.48 Increased aromatic bulk; potential π-π interactions in binding
4-(2-Methoxyphenyl)-11-methyl analog (885524-63-0) 2-Methoxyphenyl + methyl -SH C₁₈H₁₈N₂O₂S₂ 358.48 Methoxy group enhances polarity; methyl may restrict conformational flexibility
4-(3-Methoxyphenyl) analog (380437-04-7) 3-Methoxyphenyl Sulfanylidene (=S) C₁₇H₁₄N₂O₂S₂ 342.43 Sulfanylidene group alters electronic properties; meta-methoxy influences polarity
5-(3-Hydroxyphenyl) analog (357618-26-9) - 3-Hydroxyphenyl C₁₆H₁₄N₂O₂S 298.35 Hydroxyl group improves solubility in DMSO and methanol; potential H-bond donor
5-[(2,4-Dichlorophenyl)methylsulfanyl] analog (844648-06-2) Phenyl + dichlorophenyl -SCH₂(2,4-Cl₂C₆H₃) C₂₀H₁₄Cl₂N₂OS₂ 449.37 Chlorine atoms enhance electronegativity; may improve membrane penetration

Key Observations:

Substituent Effects on Polarity: The oxolane group in the target compound provides moderate lipophilicity compared to phenyl or methoxyphenyl substituents (e.g., 885524-63-0, 380437-04-7). Polar groups like -OH (357618-26-9) or -OCH₃ (885524-63-0) increase solubility in polar solvents (e.g., DMSO, methanol) .

Bulky substituents (e.g., 2-phenylethyl in 351007-36-8) may sterically hinder interactions in biological targets .

3D Conformational Similarity :

  • Computational studies using shape similarity (ST) and feature similarity (CT) metrics () could assess how substituents influence the tricyclic core's conformation. For example, the oxolane's puckering (see Cremer-Pople coordinates in ) may induce distinct spatial arrangements compared to planar aromatic groups.

Chlorinated derivatives (844648-06-2) might exhibit enhanced bioactivity due to increased electronegativity .

Biological Activity

The compound 4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 588696-92-8) is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2S2C_{15}H_{18}N_{2}O_{2}S_{2}, with a molecular weight of approximately 322.45 g/mol. The structure features a unique arrangement of sulfur and nitrogen atoms, contributing to its biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC15H18N2O2S2C_{15}H_{18}N_{2}O_{2}S_{2}
Molecular Weight322.45 g/mol
CAS Number588696-92-8

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies involving related thiazolo and imidazo derivatives. These compounds have demonstrated the ability to inhibit inflammatory pathways, which could be attributed to their interaction with specific receptors or enzymes involved in the inflammatory response .

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria . Although this study did not directly test our compound, it provides insights into the potential efficacy of similar structures.

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of various thiazole derivatives showed promising results in reducing edema in animal models. The study emphasized the need for further research to establish a clear pharmacokinetic profile for these compounds .

Research Findings Summary

The following table summarizes key findings from relevant studies regarding the biological activity of compounds structurally related to This compound :

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against bacteria
Anti-inflammatory EffectsReduced edema in animal models
Mechanism of ActionInhibition of COX enzymes

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